Hexanedioic acid, cyclohexyl hexyl ester
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Overview
Description
Hexanedioic acid, cyclohexyl hexyl ester is an organic compound with the molecular formula C18H32O4. It is an ester derivative of hexanedioic acid (also known as adipic acid), where the hydrogen atoms of the carboxyl groups are replaced by cyclohexyl and hexyl groups. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanedioic acid, cyclohexyl hexyl ester can be synthesized through esterification reactions. The typical synthetic route involves the reaction of hexanedioic acid with cyclohexanol and hexanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to promote the reaction, and the ester product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, cyclohexyl hexyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to hexanedioic acid and the corresponding alcohols (cyclohexanol and hexanol) in the presence of a strong acid or base.
Oxidation: The ester can be oxidized to produce different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester into different reduced forms, such as alcohols or alkanes.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Hydrolysis: Hexanedioic acid, cyclohexanol, and hexanol.
Oxidation: Various oxidized products depending on the specific conditions.
Reduction: Reduced forms such as alcohols or alkanes.
Scientific Research Applications
Hexanedioic acid, cyclohexyl hexyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, plasticizers, and other industrial products.
Mechanism of Action
The mechanism of action of hexanedioic acid, cyclohexyl hexyl ester depends on its specific application. In chemical reactions, it acts as an ester, participating in esterification, hydrolysis, and other reactions. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications.
Comparison with Similar Compounds
Hexanedioic acid, cyclohexyl hexyl ester can be compared with other esters of hexanedioic acid, such as:
Hexanedioic acid, dihexyl ester: Similar in structure but with two hexyl groups instead of one cyclohexyl and one hexyl group.
Hexanedioic acid, cyclohexyl ester: Contains only one ester group with a cyclohexyl group.
Hexanedioic acid, hexyl ester: Contains only one ester group with a hexyl group.
The uniqueness of this compound lies in its combination of cyclohexyl and hexyl groups, which imparts distinct chemical and physical properties compared to other esters of hexanedioic acid.
Properties
CAS No. |
136133-88-5 |
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Molecular Formula |
C18H32O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
6-O-cyclohexyl 1-O-hexyl hexanedioate |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-10-15-21-17(19)13-8-9-14-18(20)22-16-11-6-5-7-12-16/h16H,2-15H2,1H3 |
InChI Key |
SXKCDRRSQHPBOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CCCCC(=O)OC1CCCCC1 |
Origin of Product |
United States |
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